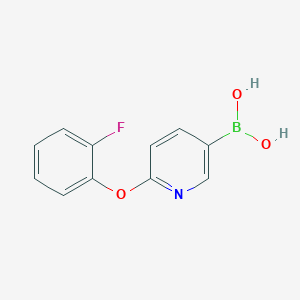
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 2-fluorophenoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinylboronic acid with 2-fluorophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The fluorine atom on the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of novel therapeutic agents, especially in the treatment of cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
- 3-Fluorophenylboronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridinylboronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and versatility, particularly in cross-coupling reactions.
生物活性
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.
Structural Overview
The compound features a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a 2-fluorophenoxy group . Its molecular formula is C11H9BFN1O3. The presence of the boronic acid moiety allows for various chemical transformations, while the fluorinated phenoxy group may enhance interactions with biological targets due to its unique electronic properties.
Enzyme Inhibition
Boronic acids are known for their ability to act as transition state analogs for enzymes, particularly those involved in hydrolysis reactions. This characteristic has led to their development as proteasome inhibitors and other enzyme inhibitors. The specific interactions of this compound with target enzymes remain to be fully elucidated but are expected to be significant due to its structural features.
Table 1: Biological Activities of Boronic Acid Derivatives
Applications in Drug Discovery
The unique properties of this compound make it a valuable building block in the synthesis of novel therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the creation of complex organic molecules that can target various diseases. The strategic placement of the fluorine atom may influence binding affinity and selectivity towards biological targets, enhancing its potential as a drug candidate.
特性
CAS番号 |
1105663-76-0 |
|---|---|
分子式 |
C17H18BF2NO3 |
分子量 |
333.1 g/mol |
IUPAC名 |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChIキー |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















